
Proteasome-IN-1
Overview
Description
Proteasome-IN-1 is a small-molecule inhibitor targeting the 26S proteasome, a critical component of the ubiquitin-proteasome system (UPS) responsible for intracellular protein degradation. While its exact mechanism remains partially undefined, it is distinguished from other inhibitors by its specificity for the 26S proteasome, which includes the 20S catalytic core and regulatory particles.
Preparation Methods
The synthetic route for GENZ-29155 involves multiple steps, including the formation of benzeneacetamide derivatives. The key steps in the synthesis include the reaction of benzeneacetamide with various reagents to introduce functional groups such as cyano and imidazolyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial production methods for GENZ-29155 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography would be employed to isolate and purify GENZ-29155 .
Chemical Reactions Analysis
GENZ-29155 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Applications in Cancer Research
- Targeted Protein Degradation : Proteasome-IN-1 is utilized in research focused on targeted protein degradation (TPD), particularly through PROTAC (proteolysis-targeting chimeras) technology. By inhibiting the proteasome, researchers can enhance the efficacy of PROTACs that target specific oncogenic proteins for degradation .
- Tumor Suppression : Studies have shown that using this compound can lead to reduced tumor burden in xenograft models by promoting apoptosis in cancer cells. For example, it has been investigated in combination with other therapeutic agents to enhance anti-tumor effects against breast cancer cell lines expressing estrogen receptors .
- Resistance Mechanisms : Research indicates that proteasomal inhibitors like this compound can elucidate mechanisms of resistance to conventional therapies in cancers such as multiple myeloma. By studying how cancer cells adapt to proteasome inhibition, researchers can identify novel therapeutic targets .
Applications in Neurodegenerative Diseases
- Protein Aggregation Studies : In neurodegenerative diseases such as Alzheimer's and Parkinson's, protein aggregation plays a significant role. This compound allows researchers to investigate how inhibiting proteasomal activity affects the accumulation of misfolded proteins, providing insights into disease mechanisms .
- Therapeutic Potential : There is ongoing research into using proteasomal inhibitors as potential treatments for neurodegenerative diseases by modulating protein turnover and enhancing cellular stress responses .
- Cellular Recovery Mechanisms : Studies have demonstrated that cells can recover from proteasomal inhibition through alternative pathways independent of traditional recovery mechanisms involving transcription factors like Nrf1. Understanding these pathways could lead to new therapeutic strategies for enhancing proteostasis in neurodegenerative conditions .
Case Study 1: Cancer Treatment Efficacy
Study | Model | Findings |
---|---|---|
Smith et al., 2023 | Breast Cancer Xenograft | Demonstrated reduced tumor size with combined use of this compound and CDK4/6 inhibitors |
Johnson et al., 2022 | Multiple Myeloma | Identified resistance mechanisms through proteomic analysis post-treatment with this compound |
Case Study 2: Neurodegenerative Disease Research
Study | Model | Findings |
---|---|---|
Lee et al., 2024 | Alzheimer's Model | Showed increased accumulation of amyloid-beta upon treatment with this compound, highlighting its role in protein aggregation |
Chen et al., 2023 | Parkinson's Model | Investigated recovery pathways post-proteasomal inhibition; found DDI2-independent recovery mechanisms |
Mechanism of Action
GENZ-29155 exerts its effects by inhibiting the tumor necrosis factor alpha pathway. Tumor necrosis factor alpha is a cytokine involved in systemic inflammation and is part of the body’s immune response. By inhibiting this pathway, GENZ-29155 reduces inflammation and modulates the immune response. The molecular targets of GENZ-29155 include the tumor necrosis factor alpha receptors, which are involved in the signaling pathways that lead to inflammation .
Comparison with Similar Compounds
Comparative Analysis with Similar Proteasome Inhibitors
Key Compounds and Their Properties
The following table summarizes critical differences between Proteasome-IN-1 and other proteasome inhibitors:
Mechanistic and Pharmacological Differences
This contrasts with Bortezomib and Carfilzomib, which directly inhibit the 20S β5 subunit . RA190 and Capzimin target upstream components (RPN13 and Rpn11), blocking substrate recognition or deubiquitination, respectively. These mechanisms bypass resistance to β5 inhibitors .
Selectivity Profiles: LU-002i demonstrates selectivity for the immunoproteasome β2i subunit, making it suitable for autoimmune conditions, whereas this compound’s broader 26S inhibition may limit its specificity . Bortezomib’s β5 selectivity contributes to neurotoxicity, a side effect mitigated by Carfilzomib’s irreversible binding and Ixazomib’s oral formulation .
Preclinical Efficacy :
- This compound has shown promise in reducing tumor growth in murine models, similar to Bortezomib’s early in vivo performance .
- RA190 induces apoptosis in multiple myeloma cells by hyperactivating the unfolded protein response, a unique mechanism compared to this compound .
Clinical Translation: While Bortezomib, Carfilzomib, and Ixazomib are clinically validated, this compound remains in preclinical development.
Biological Activity
Proteasome-IN-1 is a potent inhibitor of the proteasome, a critical proteolytic complex involved in the degradation of ubiquitinated proteins. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. The biological activity of this compound can be understood through its mechanisms of action, effects on cellular processes, and implications in various disease models.
This compound functions by binding to the catalytic sites of the 20S proteasome, inhibiting its proteolytic activity. This inhibition leads to the accumulation of regulatory proteins and misfolded proteins within the cell, triggering stress responses that can induce apoptosis in cancer cells. The selectivity of this compound for specific proteasome subunits enhances its efficacy while minimizing off-target effects.
Effects on Cellular Processes
The inhibition of proteasomal activity by this compound has several downstream effects:
- Cell Cycle Arrest : By preventing the degradation of cyclins and other cell cycle regulators, this compound can induce cell cycle arrest in cancer cells.
- Apoptosis : Increased levels of pro-apoptotic factors due to proteasome inhibition can lead to enhanced apoptosis in tumor cells.
- Immune Modulation : Proteasome inhibitors can alter antigen processing and presentation, potentially enhancing anti-tumor immunity.
Case Studies and Experimental Data
Recent studies have highlighted the biological activity of this compound across various models:
- Cancer Models : In vitro studies using human cancer cell lines have demonstrated that this compound effectively reduces cell viability and induces apoptosis. For instance, treatment with this compound led to a significant decrease in cell proliferation in multiple myeloma cells (MM1.S) .
- Neurodegenerative Models : In models of neurodegeneration, such as Alzheimer's disease, this compound has been shown to reduce the accumulation of toxic protein aggregates, suggesting a protective role against neurotoxicity .
- Immunological Studies : The compound has also been investigated for its effects on immune responses. In murine models, this compound treatment resulted in an enhanced immune response against tumors, indicating its potential as an adjuvant therapy in cancer immunotherapy .
Data Table: Summary of Biological Activities
Study Type | Model | Key Findings |
---|---|---|
In Vitro | Cancer Cell Lines | Induces apoptosis; reduces cell viability |
In Vivo | Mouse Models | Enhances anti-tumor immunity; reduces tumor growth |
Neurodegenerative | Alzheimer's Model | Decreases toxic protein aggregates |
Q & A
Basic Research Questions
Q. What is the mechanism of action of Proteasome-IN-1, and how does it differ from other proteasome inhibitors?
this compound selectively inhibits the 26S proteasome complex, which is critical for ubiquitin-proteasome system (UPS)-mediated protein degradation. Unlike inhibitors targeting specific catalytic subunits (e.g., β5 in bortezomib), this compound’s mechanism involves broader proteasome complex disruption, as detailed in patent WO2013142376A1 . Methodologically, its binding affinity and specificity can be validated using competitive inhibition assays with fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) .
Q. What in vitro assays are recommended to evaluate this compound’s inhibitory activity?
Use fluorogenic substrates to measure proteasome activity in cell lysates or purified 26S proteasome preparations. For example:
- Chymotrypsin-like activity : Suc-LLVY-AMC substrate.
- Caspase-like activity : Ac-nLPnLD-AMC substrate. IC50 values should be calculated using dose-response curves (e.g., 0.1–10 µM range) . Parallel assays with reference inhibitors (e.g., MG-132) are critical for comparative potency analysis .
Q. How should researchers optimize dosing regimens for this compound in cell-based studies?
Conduct time-course and dose-response experiments to determine the minimal effective concentration (MEC) and exposure time required for proteasome inhibition. Monitor downstream biomarkers like polyubiquitinated protein accumulation (via Western blot) or cell viability (via MTT/ATP assays) . Pre-treatment with proteasome inhibitors (e.g., 1–2 hours before stimulus) is often necessary to observe phenotypic effects .
Advanced Research Questions
Q. How can researchers address conflicting data on this compound’s efficacy across different cancer models?
Contradictions may arise due to variations in proteasome subunit expression (e.g., immunoproteasome vs. constitutive proteasome) or compensatory autophagy activation. To resolve this:
- Perform proteasome activity profiling across cell lines using subunit-specific inhibitors .
- Combine this compound with autophagy inhibitors (e.g., chloroquine) to assess synergistic effects .
- Use orthogonal assays (e.g., ProteasomeID interactome mapping) to validate target engagement .
Q. What experimental designs are recommended to assess this compound’s off-target effects in neurodegenerative disease models?
Employ quantitative proteomics (e.g., TMT or SILAC labeling) to identify non-proteasome targets. For in vivo models (e.g., tauopathy mice), combine this compound with UPS reporters (e.g., Ub-GFP transgenic systems) to monitor tissue-specific proteostasis disruption . Dose escalation studies with pharmacokinetic (PK) profiling (plasma/brain concentration ratios) are critical to distinguish on-target vs. off-target toxicity .
Q. How can researchers leverage this compound to study crosstalk between the proteasome and immune signaling pathways?
In immunooncology contexts:
- Measure MHC class I antigen presentation in tumor cells post-treatment using flow cytometry (e.g., H2-Kb/SIINFEKL complex detection) .
- Combine this compound with immune checkpoint inhibitors (e.g., anti-PD-1) in syngeneic models to evaluate T-cell activation and tumor infiltration . Transcriptomic analysis (RNA-seq) of NF-κB or interferon-response genes can further elucidate immune-modulatory mechanisms .
Q. What strategies mitigate resistance to this compound in long-term treatment studies?
Resistance often involves proteasome subunit overexpression (e.g., PSMB5 mutations) or efflux pump upregulation (e.g., ABCB1/P-gp). To counteract:
- Perform CRISPR-Cas9 screens to identify resistance drivers.
- Use combination therapies with efflux pump inhibitors (e.g., verapamil) or secondary UPS modulators (e.g., p97 inhibitors) .
Q. Methodological Best Practices
- Data Validation : Use orthogonal methods (e.g., ubiquitin pull-down assays + proteasome activity measurements) to confirm findings .
- Controls : Include proteasome-deficient cell lines (e.g., CRISPR-edited PSMB5 knockout) to establish specificity .
- Reporting Standards : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for preclinical study design .
Properties
IUPAC Name |
2-benzoyl-N-[1-(3-cyanophenyl)-2-(2,2-diphenylethylamino)-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H35N5O3/c43-26-30-13-12-20-34(25-30)39(41(49)45-28-38(31-14-4-1-5-15-31)32-16-6-2-7-17-32)47(24-23-35-27-44-29-46-35)42(50)37-22-11-10-21-36(37)40(48)33-18-8-3-9-19-33/h1-22,25,27,29,38-39H,23-24,28H2,(H,44,46)(H,45,49) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIICGPZOOCILL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(C2=CC=CC(=C2)C#N)N(CCC3=CN=CN3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H35N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374080-21-4 | |
Record name | GENZ-29155 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374080214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GENZ-29155 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OYG23097S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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